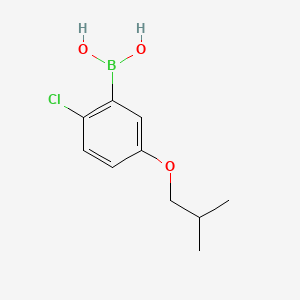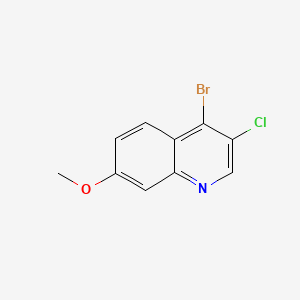
(±)-2-Chlorobutyric--d6 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-2-Chlorobutyric–d6 Acid is a deuterated analog of 2-chlorobutyric acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-2-Chlorobutyric–d6 Acid typically involves the deuteration of 2-chlorobutyric acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a catalyst that facilitates the exchange process.
Industrial Production Methods: Industrial production of (±)-2-Chlorobutyric–d6 Acid may involve large-scale deuteration processes, where the starting material, 2-chlorobutyric acid, is subjected to deuterium gas under high pressure and temperature. This method ensures a high degree of deuterium incorporation, making the compound suitable for various research applications.
化学反应分析
Types of Reactions: (±)-2-Chlorobutyric–d6 Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (±)-2-Chlorobutyric–d6 Acid can lead to the formation of deuterated alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products:
Substitution: Deuterated butyric acids with different functional groups.
Oxidation: Deuterated ketones or carboxylic acids.
Reduction: Deuterated alcohols.
科学研究应用
(±)-2-Chlorobutyric–d6 Acid is widely used in various scientific research fields, including:
Chemistry: As a standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace biochemical pathways involving deuterated compounds.
Medicine: As a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: In the development of deuterated drugs and materials with enhanced stability and performance.
作用机制
The mechanism of action of (±)-2-Chlorobutyric–d6 Acid involves its interaction with specific molecular targets, depending on the context of its use. In NMR studies, the deuterium atoms provide distinct signals that help in elucidating molecular structures and dynamics. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.
相似化合物的比较
2-Chlorobutyric Acid: The non-deuterated analog, which lacks the unique spectroscopic properties of the deuterated version.
2-Bromobutyric Acid: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Fluorobutyric Acid: Contains a fluorine atom, offering different chemical properties and uses.
Uniqueness: (±)-2-Chlorobutyric–d6 Acid is unique due to its deuterium content, which provides enhanced stability and distinct NMR signals. This makes it particularly valuable in analytical chemistry and research applications where precise molecular analysis is required.
属性
CAS 编号 |
1219802-13-7 |
|---|---|
分子式 |
C4H7ClO2 |
分子量 |
128.585 |
IUPAC 名称 |
2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |
InChI 键 |
RVBUZBPJAGZHSQ-LIDOUZCJSA-N |
SMILES |
CCC(C(=O)O)Cl |
同义词 |
(±)-2-Chlorobutyric--d6 Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


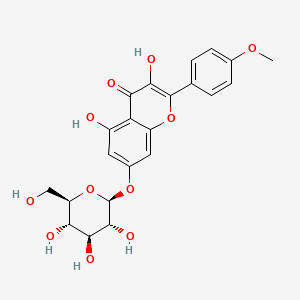
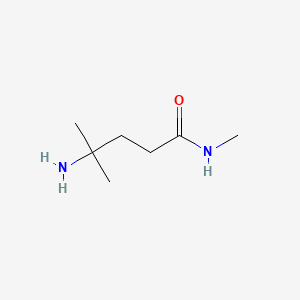
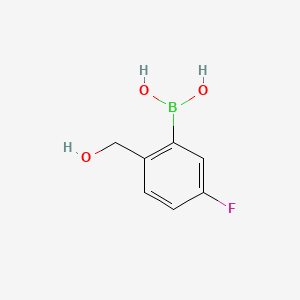
![(2R,4R,Z)-2-(Carboxymethyl)-5-(2-hydroxyethylidene)-3-((2R,5R,Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxazolidine-4-carboxylic acid](/img/structure/B572307.png)
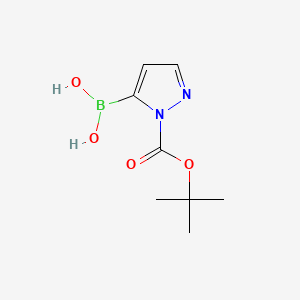

![2-(4-Chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B572313.png)


![methyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B572317.png)
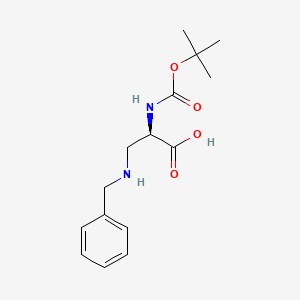
![3-(Dimethylamino)-1-(6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b]oxazol-5-yl)prop-2-en-1-one](/img/structure/B572320.png)
